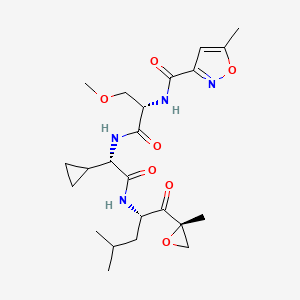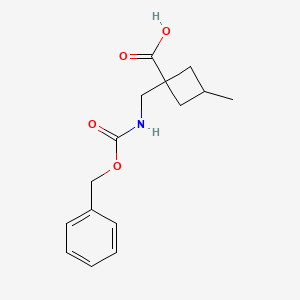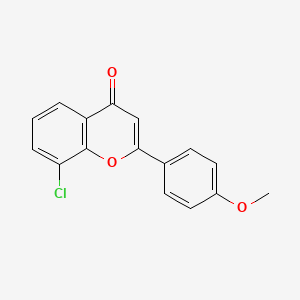![molecular formula C6H12N2 B13334062 2-Azabicyclo[2.2.1]heptan-2-amine](/img/structure/B13334062.png)
2-Azabicyclo[2.2.1]heptan-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Azabicyclo[2.2.1]heptan-2-amine involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures .
Industrial Production Methods
Industrial production methods for this compound often involve the preparation of tert-butyl (2-azabicyclo[2.2.1]heptan-4-yl)carbamate and related compounds. These methods include the use of novel intermediate compounds and their enantiomers for synthesizing the target 2-azabicyclo[2.2.1]heptanyl compounds .
化学反应分析
Types of Reactions
2-Azabicyclo[2.2.1]heptan-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The compound can undergo substitution reactions to form a variety of functionalized products.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for aminoacyloxylation, electrophilic reagents for addition reactions, and oxidizing agents for oxidation reactions .
Major Products
Major products formed from these reactions include oxygenated 2-azabicyclo[2.2.1]heptanes, cis-3-aminocyclopentane carboxylic acid derivatives, and various polyfunctionalized bicyclic systems .
科学研究应用
2-Azabicyclo[2.2.1]heptan-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and natural product scaffolds.
Medicine: Explored for its potential therapeutic applications due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and catalysts for industrial processes.
作用机制
The mechanism of action of 2-Azabicyclo[2.2.1]heptan-2-amine involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of rho-associated protein kinase, it affects the phosphorylation of target proteins, leading to changes in cellular functions and signaling pathways .
相似化合物的比较
Similar Compounds
2,7-Diazabicyclo[2.2.1]heptane: Another bicyclic amine with similar structural features but different functional groups and reactivity.
Quinuclidine: A related compound with a similar bicyclic structure but lacking the amine group at the 2-position.
Uniqueness
2-Azabicyclo[2.2.1]heptan-2-amine is unique due to its specific substitution pattern and the presence of an amine group at the 2-position, which imparts distinct chemical and biological properties compared to other similar compounds .
属性
分子式 |
C6H12N2 |
|---|---|
分子量 |
112.17 g/mol |
IUPAC 名称 |
2-azabicyclo[2.2.1]heptan-2-amine |
InChI |
InChI=1S/C6H12N2/c7-8-4-5-1-2-6(8)3-5/h5-6H,1-4,7H2 |
InChI 键 |
UNJKKGQDZFILHK-UHFFFAOYSA-N |
规范 SMILES |
C1CC2CC1CN2N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


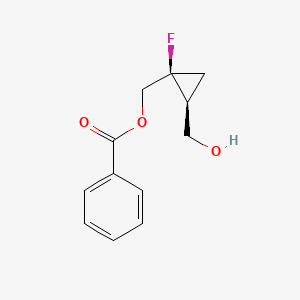
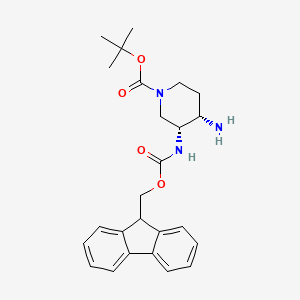
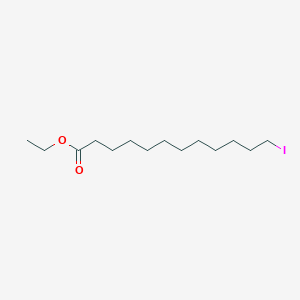


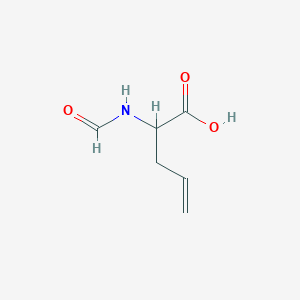
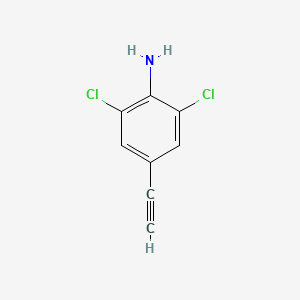
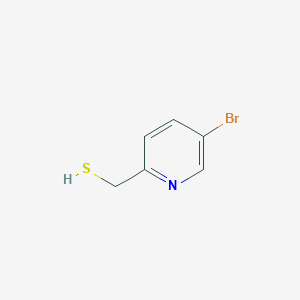
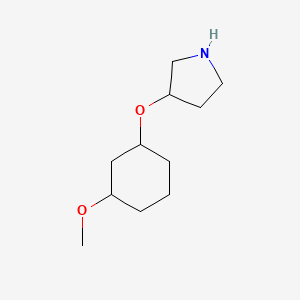
![5-Bromo-1-[(oxolan-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13334046.png)

